4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide
Description
This compound belongs to the 1,3-thiazolidinone class, characterized by a central five-membered ring containing sulfur and nitrogen atoms. Its structure features a (5Z)-4-ethylbenzylidene substituent at position 5 and an N-(2-methoxyphenyl)butanamide group at position 2. The 4-ethyl group enhances lipophilicity, while the 2-methoxyphenyl moiety may influence electronic properties and receptor binding.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-3-16-10-12-17(13-11-16)15-20-22(27)25(23(29)30-20)14-6-9-21(26)24-18-7-4-5-8-19(18)28-2/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,24,26)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDKEJLQNOKNMJ-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide typically involves the condensation of appropriate thiazolidinone derivatives with substituted benzaldehydes under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidinone derivatives
Scientific Research Applications
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazolidinone core is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The compound may also exert its effects through the generation of reactive oxygen species or by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their comparative properties are summarized below:
Table 1: Comparative Analysis of 1,3-Thiazolidinone Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties :
- Lipophilicity : The 4-ethyl group in the target compound likely increases lipophilicity compared to analogs with polar groups (e.g., -OH in ). This may enhance membrane permeability but reduce aqueous solubility.
- Melting Points : Bulky substituents (e.g., tert-butyl in Compound 8 ) correlate with higher decomposition temperatures, whereas electron-withdrawing groups (e.g., bromine in ) may stabilize crystalline packing.
Spectral Characteristics: IR Spectra: All compounds show C=O (1700–1680 cm⁻¹) and C=S (758–755 cm⁻¹) stretches, confirming the thiazolidinone core. The absence of C=O in triazole derivatives ( ) highlights structural divergence. UV-Vis: Benzylidene derivatives exhibit λmax ~388 nm ( ), attributed to π→π* transitions in the conjugated system.
Biological Activity Trends: Kinase Inhibition: Rhodanine derivatives with extended conjugation (e.g., furylmethylene in ) show ASK1 inhibition, suggesting the target compound may share similar mechanisms. Anticancer Potential: Acetamide-substituted analogs ( ) demonstrate cytotoxicity, likely influenced by aryl substituent interactions with cellular targets.
Synthetic Efficiency: Yields for thiazolidinones vary widely (31–77% in ), influenced by substituent steric/electronic effects. The target compound’s 2-methoxyphenyl group may require optimized coupling conditions, as seen in (ethanol/K₂CO₃ as optimal ).
Biological Activity
The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide is a thiazolidinone derivative with potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazolidinone core, which contributes to its unique chemical properties and biological activities. The structure includes a thiazolidinone ring , a benzylidene group , and an N-(2-methoxyphenyl)butanamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O2S2 |
| Molecular Weight | 450.60 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress through ROS production, contributing to its anticancer and antimicrobial properties.
- Cell Signaling Interference : The compound can modulate cellular signaling pathways, potentially impacting cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. It has shown promise in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated:
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
Antifungal Activity
In addition to antibacterial properties, the compound has also been evaluated for antifungal activity against various fungal strains. Preliminary results suggest that it inhibits fungal growth effectively, making it a candidate for further development in antifungal therapies.
Synthesis and Production
The synthesis of this compound typically involves:
- Condensation Reaction : Thiazolidinone derivatives are condensed with substituted benzaldehydes under basic conditions.
- Solvent Use : Common solvents include ethanol or methanol, with sodium hydroxide or potassium carbonate as bases.
- Reflux Conditions : The reaction mixture is heated under reflux to facilitate product formation.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Condensation of thiazolidinone with benzaldehyde |
| Step 2 | Reaction under basic conditions |
| Step 3 | Refluxing to complete the reaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
